2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c15-8-9-11(13-5-3-6-13)12-10-4-1-2-7-14(9)10/h1-2,4,7-8H,3,5-6H2 |
InChI Key |
BCWGIEXIKJBBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(N3C=CC=CC3=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of an imidazo[1,2-a]pyridine derivative with an azetidine precursor. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with azetidine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting infectious diseases such as tuberculosis.
Biological Studies: The compound is used in studies investigating its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: It is employed as a building block in the synthesis of complex heterocyclic compounds with diverse pharmacological activities.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is primarily related to its interaction with biological targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
Substituent Effects on Conformation
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (): The chlorophenyl substituent at position 2 creates dihedral angles of 33.5–34.6° between the imidazo[1,2-a]pyridine core and the benzene ring, leading to a non-planar conformation. This steric hindrance reduces π-π stacking interactions but enhances C–H⋯N/O hydrogen bonding in the crystal lattice . Comparison: The azetidin-1-yl group in the target compound likely imposes different steric constraints due to its smaller ring size (four-membered vs.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde ():
- The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing electronic properties and reactivity. Its NMR spectrum shows distinct signals for the aldehyde proton (δ 10.04 ppm) and methoxy group (δ 3.88 ppm) .
- Comparison : The azetidin-1-yl group, being a saturated amine, may reduce aromatic conjugation and increase basicity compared to methoxyphenyl derivatives.
Intramolecular Interactions
- 3-Formyl Imidazo[1,2-a]pyridines ():
- The aldehyde group at position 3 participates in intramolecular hydrogen bonding with peri H-5, stabilizing specific conformations. This interaction is critical for conformational preference and reactivity .
- Comparison : The azetidin-1-yl group’s nitrogen may engage in additional hydrogen bonding or dipole interactions, altering solubility and binding affinity in biological systems.
Physicochemical Properties
*Calculated based on structural formula.
- Key Trends: Phenyl substituents (e.g., chloro, methoxy) increase molecular weight and hydrophobicity.
Biological Activity
2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine core, which is further substituted with an azetidine group and an aldehyde functional group. This compound is part of a class of imidazopyridines known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound suggest significant pharmacological potential.
- Molecular Formula : CHNO
- Molecular Weight : 201.22 g/mol
- CAS Number : 1870972-25-0
Pharmacological Effects
The biological activity of this compound is primarily linked to its imidazo[1,2-a]pyridine scaffold. Compounds in this class have demonstrated a range of pharmacological effects, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Potential against various cancer cell lines, showing promise in inhibiting tumor growth.
- Anti-inflammatory Effects : May reduce inflammation through various biochemical pathways.
- Antiviral Properties : Potential efficacy against viral infections.
A comprehensive study has shown that imidazo[1,2-a]pyridine derivatives possess numerous biological activities including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, and analgesic effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the azetidine and imidazo[1,2-a]pyridine moieties can significantly influence its biological activity. For instance:
| Modification | Biological Activity Impact |
|---|---|
| Substitution on the imidazole ring | Enhanced anticancer activity |
| Variation in azetidine substituents | Altered pharmacokinetic properties |
Anticancer Studies
Recent research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, a study demonstrated that certain derivatives exhibited IC values in the micromolar range against various cancer cell lines. The presence of the azetidine group in this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Antimicrobial Activity
Another study focused on the antimicrobial efficacy of related compounds showed that derivatives with specific substitutions on the imidazole ring displayed potent activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against resistant strains due to its unique structural features.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Preliminary studies indicate that it may act through inhibition of key enzymes involved in cellular signaling pathways associated with cancer proliferation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
